molecular formula C8H9NS B14024398 N-(thiophen-2-ylmethyl)prop-2-yn-1-amine CAS No. 53175-36-3

N-(thiophen-2-ylmethyl)prop-2-yn-1-amine

Cat. No.: B14024398
CAS No.: 53175-36-3
M. Wt: 151.23 g/mol
InChI Key: FMPXGUCSWABEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a thiophene ring attached to a prop-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine typically involves the reaction of thiophene-2-carbaldehyde with propargylamine under suitable conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives, while reduction can produce thiophene-2-ylmethylamine .

Scientific Research Applications

N-(thiophen-2-ylmethyl)prop-2-yn-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene ring and the prop-2-yn-1-amine moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

53175-36-3

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)prop-2-yn-1-amine

InChI

InChI=1S/C8H9NS/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2

InChI Key

FMPXGUCSWABEKQ-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.